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molecular formula C14H18O2 B8804349 Benzyl cyclohexanecarboxylate CAS No. 22733-94-4

Benzyl cyclohexanecarboxylate

Cat. No. B8804349
M. Wt: 218.29 g/mol
InChI Key: MWAICOLEKXKHAY-UHFFFAOYSA-N
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Patent
US07375115B2

Procedure details

To a solution of cyclohexanecarboxylic acid (2.56 g) in dichloromethane (50 ml) and N,N-dimethylformamide (0.5 mL) was added oxalyl chloride (1.92 mL) under ice cooling. The solution was stirred at room temperature for 1 hour and then concentrated under reduced pressure. A solution of the resulting residue in dichloromethane (30 mL) was added to a solution of benzyl alcohol (2.4 g) and triethylamine (8.4 mL) in dichloromethane (30 mL) under ice cooling. The solution was stirred under ice cooling for 1 hour, and then it was washed in turn with water, saturated aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution. The solution was dried over anhydrous magnesium sulfate, and then, concentrated under reduced pressure. The resulting residue was purified by column chromatography (silica gel, hexane:ethyl acetate=9:1) to give the title compound (3.44 g).
Quantity
2.56 g
Type
reactant
Reaction Step One
Quantity
1.92 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]([OH:9])=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:10](Cl)(=O)[C:11](Cl)=O.CN(C)[CH:18]=[O:19]>ClCCl>[CH:1]1([C:7]([O:19][CH2:18][C:11]2[CH:10]=[CH:3][CH:2]=[CH:1][CH:6]=2)=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
2.56 g
Type
reactant
Smiles
C1(CCCCC1)C(=O)O
Name
Quantity
1.92 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0.5 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
A solution of the resulting residue in dichloromethane (30 mL) was added to a solution of benzyl alcohol (2.4 g) and triethylamine (8.4 mL) in dichloromethane (30 mL) under ice cooling
STIRRING
Type
STIRRING
Details
The solution was stirred under ice cooling for 1 hour
Duration
1 h
WASH
Type
WASH
Details
it was washed in turn with water, saturated aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography (silica gel, hexane:ethyl acetate=9:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CCCCC1)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.44 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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